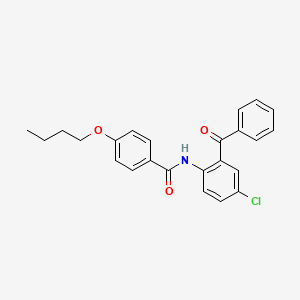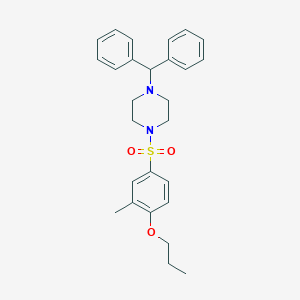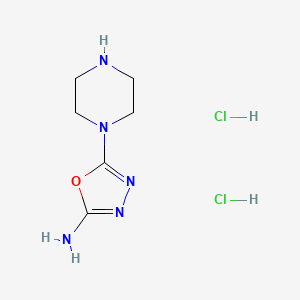
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H13ClF3N3O2 and its molecular weight is 359.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Imaging Applications : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the compound , has been reported as selective ligands of the translocator protein (18 kDa). These compounds, including DPA-714 designed with a fluorine atom, allow for in vivo imaging using positron emission tomography (PET) due to their ability to be labeled with fluorine-18. This highlights their potential in radioligand imaging for medical diagnostics and research into various diseases (Dollé et al., 2008).
Antimicrobial Activity : Research into the antimicrobial activity of novel heterocyclic compounds having a sulphamido moiety, which can be structurally related to the compound , has demonstrated the potential for these chemicals in combating microbial infections. The study shows that the design and synthesis of these compounds can lead to significant antibacterial and antifungal activities, suggesting a promising avenue for the development of new antimicrobial agents (Nunna et al., 2014).
Herbicide Research : The compound has structural similarities to chloroacetanilide herbicides, whose metabolism and mode of action have been extensively studied. For example, research on acetochlor and other chloroacetanilide herbicides in human and rat liver microsomes explores their potential carcinogenicity and the complex metabolic pathways involved. This research is crucial for understanding the environmental and health impacts of such herbicides and for the development of safer agricultural chemicals (Coleman et al., 2000).
Chemical Synthesis and Characterization : Studies on the synthesis, characterization, and evaluation of various N-substituted acetamide derivatives for their pharmacological activities, such as anticonvulsant properties, highlight the broader applicability of these compounds in medicinal chemistry. These derivatives are synthesized through targeted chemical reactions and tested for their efficacy, demonstrating the compound's relevance in the synthesis of potential therapeutic agents (Severina et al., 2020).
Structural Analysis for Drug Design : Detailed structural analysis of related compounds, focusing on their crystalline forms and intermolecular interactions, aids in the design of drugs with improved efficacy and reduced side effects. This research is fundamental in pharmaceutical sciences for the rational design of new drugs based on the structural and electronic characteristics of compounds like N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide (Boechat et al., 2011).
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O2/c1-8-9(2)20-7-22(14(8)24)6-13(23)21-12-4-3-10(16)5-11(12)15(17,18)19/h3-5,7H,6H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHWAQBPGSRXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2486078.png)
![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)
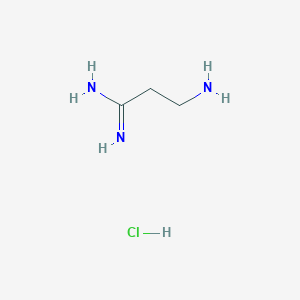
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)
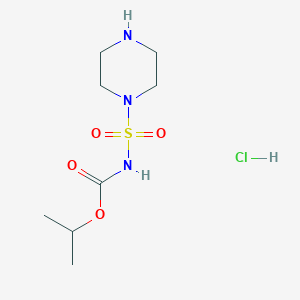


![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
